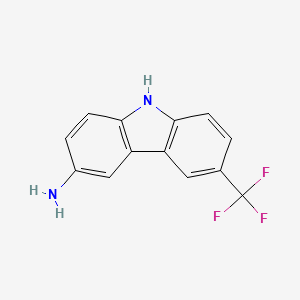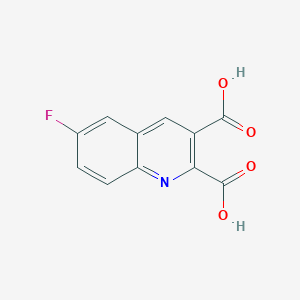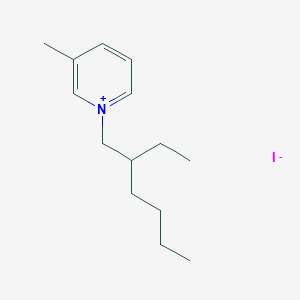![molecular formula C8H13NO3S B12606035 [(3R,4S)-4-acetamidothiolan-3-yl] acetate CAS No. 646035-07-6](/img/structure/B12606035.png)
[(3R,4S)-4-acetamidothiolan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R,4S)-4-acetamidothiolan-3-yl] acetate is a chiral compound with potential applications in various fields of chemistry and biology. It is characterized by its unique thiolane ring structure, which includes an acetamido group and an acetate ester. This compound is of interest due to its stereochemistry and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-acetamidothiolan-3-yl] acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiolane derivatives.
Formation of the Acetamido Group: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Formation of the Acetate Ester: The acetate ester is formed by reacting the intermediate with acetic acid or acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and catalysts to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(3R,4S)-4-acetamidothiolan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetamido group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiolane derivatives.
Applications De Recherche Scientifique
[(3R,4S)-4-acetamidothiolan-3-yl] acetate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(3R,4S)-4-acetamidothiolan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(3R,4S)-4-acetamidothiolan-3-yl] acetate: Unique due to its specific stereochemistry and functional groups.
[(3S,4R)-4-acetamidothiolan-3-yl] acetate: A stereoisomer with different biological activity.
[(3R,4S)-4-amino-3-thiolanyl] acetate: Similar structure but with an amino group instead of an acetamido group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can lead to distinct biological activities compared to its stereoisomers and analogs
Propriétés
Numéro CAS |
646035-07-6 |
|---|---|
Formule moléculaire |
C8H13NO3S |
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
[(3R,4S)-4-acetamidothiolan-3-yl] acetate |
InChI |
InChI=1S/C8H13NO3S/c1-5(10)9-7-3-13-4-8(7)12-6(2)11/h7-8H,3-4H2,1-2H3,(H,9,10)/t7-,8+/m1/s1 |
Clé InChI |
ZLEQVDXOSCNDQA-SFYZADRCSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1CSC[C@@H]1OC(=O)C |
SMILES canonique |
CC(=O)NC1CSCC1OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
![9-[2-(Methanesulfonyl)ethenyl]anthracene](/img/structure/B12605962.png)
![Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]-](/img/structure/B12605963.png)

![Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-](/img/structure/B12605983.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)
![1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene](/img/structure/B12606000.png)

![3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12606027.png)
![Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12606039.png)
![N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12606041.png)
![[([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane](/img/structure/B12606047.png)


